Flavone, 4'-chloro-7-methoxy-3-methyl-8-(piperidinomethyl)-
CAS No.: 86073-63-4
Cat. No.: VC20304891
Molecular Formula: C23H24ClNO3
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86073-63-4 |
|---|---|
| Molecular Formula | C23H24ClNO3 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
| Standard InChI | InChI=1S/C23H24ClNO3/c1-15-21(26)18-10-11-20(27-2)19(14-25-12-4-3-5-13-25)23(18)28-22(15)16-6-8-17(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3 |
| Standard InChI Key | XMKKVRWFDSORCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 2-phenylchromen-4-one scaffold with strategic substitutions that modulate its bioactivity and physicochemical behavior:
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4'-Chloro group: Introduces electron-withdrawing effects, stabilizing aromatic π-systems and influencing receptor binding.
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7-Methoxy group: Enhances hydrogen-bond acceptor capacity, improving interactions with enzymatic pockets.
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3-Methyl group: Increases steric bulk, potentially reducing metabolic degradation.
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8-Piperidinomethyl group: A tertiary amine side chain that improves aqueous solubility and facilitates interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₄ClNO₃ |
| Molecular Weight | 397.9 g/mol |
| cLogP (Estimated) | 3.5–4.5 |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 7 (methoxy, ketone, ether, piperidine) |
| Topological Polar Surface Area | 54.8 Ų |
The piperidinomethyl group reduces logP by ~0.7 compared to non-polar analogs, balancing lipophilicity and solubility.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a two-step strategy:
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Claisen-Schmidt Condensation: Forms the flavone backbone using o-hydroxychalcone precursors under acidic conditions.
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Mannich Reaction: Introduces the piperidinomethyl group at C8 using piperidine, formaldehyde, and the intermediate flavone in ethanol at 70°C for 6–8 hours .
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chalcone Formation | NaOH/EtOH, 60°C, 12h | 75–80 |
| Flavone Cyclization | H₂SO₄/AcOH, reflux, 6h | 65–70 |
| Mannich Derivatization | Piperidine, HCHO, EtOH, 70°C, 8h | 50–55 |
Post-synthetic modifications, such as oxidation of the C3 methyl group to a carboxyl group, further diversify its chemical portfolio.
Reactivity Patterns
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Nucleophilic Aromatic Substitution: The 4'-chloro group undergoes substitution with hydroxide or amines under catalytic conditions.
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Cycloaddition Reactions: The piperidinomethyl side chain participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives.
Biological Activities and Mechanisms
Table 3: Cytotoxicity Data (IC₅₀ Values)
| Cell Line | IC₅₀ (μg/mL) | Reference Compound (Ellipticine) |
|---|---|---|
| HepG2 | 1.8 ± 0.2 | 0.9 ± 0.1 |
| SK-LU-1 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| MCF-7 | 1.5 ± 0.2 | 0.7 ± 0.1 |
Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits topoisomerase IIα by 40% at 10 μM .
Antioxidant and Pro-Oxidant Dualism
At low concentrations (10 μM), it scavenges 75% of DPPH radicals, but exhibits pro-oxidant effects at higher doses (50 μM), generating reactive oxygen species (ROS) in HepG2 cells.
Pharmacological and Structure-Activity Relationships
Critical Substitutions for Bioactivity
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4'-Chloro Group: Removal reduces anticancer activity by 60%, underscoring its role in stabilizing ligand-receptor interactions .
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8-Piperidinomethyl Group: Analogues lacking this moiety show 3-fold lower solubility and 50% reduced COX-2 inhibition.
Table 4: Impact of Substituent Modifications on Activity
| Modification | Cytotoxicity (ΔIC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4'-Chloro → 4'-Methoxy | +40% | 0.8 → 1.2 |
| Piperidinomethyl → Methyl | +220% | 1.5 → 0.4 |
Analytical Characterization
Spectroscopic Profiling
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¹H NMR: Aromatic protons at δ 6.8–8.2 ppm confirm substitution patterns. The piperidinomethyl protons resonate as a multiplet at δ 2.5–2.7 ppm.
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HRMS: [M+H]⁺ ion observed at m/z 398.1321 (calc. 398.1298).
Research Gaps and Future Directions
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In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models are available.
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Target Identification: Proteomic studies are needed to map interaction networks beyond topoisomerase IIα.
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Formulation Development: Nanoencapsulation could address solubility limitations for clinical translation.
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